(S)-rosmarinic acid, commonly referred to simply as rosmarinic acid, is a polyphenolic compound primarily recognized for its presence in various culinary herbs. It is an ester formed from caffeic acid and 3,4-dihydroxyphenyllactic acid. This compound is predominantly found in plants belonging to the Boraginaceae family and the Lamiaceae subfamily Nepetoideae, including well-known herbs such as rosemary (Salvia rosmarinus), sage (Salvia officinalis), basil (Ocimum basilicum), and mint (Mentha arvense) .
Rosmarinic acid has garnered attention for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound was first isolated in 1958 by Italian chemists Scarpatti and Oriente from rosemary .
The synthesis of (S)-rosmarinic acid can be achieved through various methods, including:
The biotechnological synthesis typically requires maintaining optimal conditions for microbial growth, including temperature, pH, and nutrient availability. The recombinant cells serve as whole-cell catalysts that facilitate the transformation of substrates into rosmarinic acid with improved yields compared to traditional methods .
The molecular formula of (S)-rosmarinic acid is , with a molecular weight of approximately 360.31 g/mol. Its structure features two aromatic rings connected by an ester bond:
Rosmarinic acid exhibits a polar surface area of 144.52 Ų and has several functional groups contributing to its chemical reactivity and solubility properties.
(S)-rosmarinic acid participates in various chemical reactions that are significant for its biological activity:
The kinetics of these reactions can be influenced by factors such as pH and the presence of other reducing agents or metal ions.
The mechanism by which (S)-rosmarinic acid exerts its biological effects involves several pathways:
Rosmarinic acid is soluble in organic solvents but only slightly soluble in water due to its polyphenolic structure . It demonstrates significant stability under normal storage conditions but should be protected from light and moisture to maintain efficacy.
(S)-rosmarinic acid has diverse applications across various fields:
(S)-Rosmarinic acid (RA) biosynthesis involves a convergent enzymatic cascade integrating two distinct metabolic branches: the phenylpropanoid pathway (originating from L-phenylalanine) and the tyrosine-derived pathway (originating from L-tyrosine). This coordinated process occurs predominantly in the cytosol of plant cells and requires precise spatial and temporal regulation of multiple enzymes [5] [9]:
The final coupling step is catalyzed by rosmarinic acid synthase (RAS), a BAHD acyltransferase that esterifies p-coumaroyl-CoA to the hydroxyl group of DHPL, forming 4-coumaroyl-4′-hydroxyphenyllactate. Subsequent hydroxylations by cytochrome P450 enzymes (CYP98A subfamily) introduce catechol groups to yield (S)-RA. Specifically, CYP98A enzymes perform meta-hydroxylation on both aromatic rings of the intermediate, with CYP98A14 (in Lamiaceae) and CYP98A112/113 (in Boraginaceae) identified as key catalysts [2] [5].
Table 1: Core Enzymes in (S)-Rosmarinic Acid Biosynthesis
| Enzyme | EC Number | Function | Cofactors/Substrates |
|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | 4.3.1.5 | Deamination of L-phenylalanine to cinnamic acid | L-Phenylalanine |
| Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Hydroxylation of cinnamic acid to p-coumaric acid | Cinnamic acid, O₂, NADPH |
| 4-Coumarate:CoA ligase (4CL) | 6.2.1.12 | Activation of p-coumaric acid to p-coumaroyl-CoA | p-Coumaric acid, ATP, CoA |
| Hydroxyphenylpyruvate reductase (HPPR) | 1.1.1.237 | Reduction of 4-hydroxyphenylpyruvate to DHPL | 4-Hydroxyphenylpyruvate, NADPH |
| Rosmarinic acid synthase (RAS) | 2.3.1.– | Esterification of p-coumaroyl-CoA and DHPL | p-Coumaroyl-CoA, DHPL |
| CYP98A P450s | 1.14.14.– | meta-Hydroxylation of RA intermediates | O₂, NADPH |
RA biosynthesis has evolved independently in multiple plant lineages, with Lamiaceae (mints) and Boraginaceae (borages) representing convergent origins. Phylogenetic analyses reveal distinct evolutionary trajectories for RA-synthesizing enzymes in these families [2]:
Lamiaceae RAS Evolution:RAS enzymes in this family (e.g., Coleus blumei) cluster phylogenetically with hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferases (HCTs). HCTs typically participate in chlorogenic acid biosynthesis, suggesting RAS neofunctionalization from ancestral HCT enzymes. Structural adaptations in the active site enabled recognition of the aliphatic hydroxyl group of DHPL instead of shikimate’s planar carboxylate.
Boraginaceae RAS Evolution:In Phacelia campanularia (Boraginaceae), PcRAS groups with spermidine hydroxycinnamoyltransferases (SHTs), which typically conjugate hydroxycinnamoyl-CoAs to polyamines. Functional divergence involved switching substrate specificity from positively charged spermidine to negatively charged DHPL. Enzymatic assays confirm PcRAS lacks ancestral SHT activity but efficiently acylates DHPL [2].
Cytochrome P450 diversification further underscores convergent evolution:
Table 2: Independent Evolution of RA Biosynthesis in Plant Families
| Feature | Lamiaceae | Boraginaceae |
|---|---|---|
| RAS Ancestral Origin | Hydroxycinnamoyl-CoA:shikimate HCT | Spermidine hydroxycinnamoyltransferase (SHT) |
| Key RAS Example | CbRAS (Coleus blumei) | PcRAS (Phacelia campanularia) |
| P450 Hydroxylases | CYP98A14 | CYP98A112/CYP98A113 |
| Catalytic Efficiency | 4.7 ± 0.2 nmol·min⁻¹·mg⁻¹ | 3.2 ± 0.3 nmol·min⁻¹·mg⁻¹ |
| Substrate Specificity | High affinity for DHPL | Evolved from spermidine preference |
Metabolic flux studies demonstrate that RA accumulation is limited by precursor availability and transcriptional regulation of phenylpropanoid genes. Elicitors like methyl jasmonate (MeJA) dynamically rewire carbon allocation toward RA synthesis:
Critical flux control points identified include:1. 4CL Kinetics:- Engineered 4CL variants (e.g., mutated 4CL from Arabidopsis) showed 2.3-fold higher catalytic efficiency (kcat/Km) for p-coumaric acid, increasing RA titers in E. coli heterologous systems [1].2. Tyrosine Pathway Regulation:- Overexpression of TAT and HPPR in Salvia miltiorrhiza hairy roots increased RA production by 300% without compromising plant growth, indicating relaxed feedback inhibition in tyrosine-derived branch [5].3. CoA Ester Channeling:- Biosensors designed to detect 4-coumaroyl-CoA enabled high-throughput screening of 4CL mutants, identifying variants with enhanced activity that elevated RA production by 40% in engineered yeast [1].
CRISPR-Cas9 technology enables precise rewiring of endogenous pathways or heterologous hosts for enhanced RA biosynthesis. Key strategies include:
Multiplexed Gene Knockouts:In Salvia miltiorrhiza, simultaneous knockout of competing pathway genes (C4H paralogs diverting flux to lignin) increased RA accumulation by 60%. Dual sgRNA constructs targeted conserved domains in C4H genes, confirmed by amplicon sequencing [7].
Base Editing for Regulatory Elements:Cytosine base editors (CBEs) introduced gain-of-function mutations in promoter regions of PAL and 4CL genes in Coleus blumei hairy roots. Edited lines showed 2.1-fold higher transcript levels and 80% increased RA without transgene integration [4].
Activation of Endogenous Pathways:CRISPR activation (CRISPRa) systems fused to transcriptional activators (e.g., VP64) upregulated RAS and CYP98A genes in Lithospermum erythrorhizon. dCas9-VP64 targeted to promoter regions enhanced RA titers by 3.2-fold [7].
Challenges persist in plant transformation efficiency and off-target effects, particularly in non-model medicinal plants. Advanced delivery systems like deactivated Cas9 (dCas9)-ribonucleoprotein complexes reduced off-target mutations by >90% in Ocimum basilicum [7].
Table 3: CRISPR-Cas9 Applications in RA Pathway Engineering
| Strategy | Target Plant/Host | Gene Target | Outcome | Reference |
|---|---|---|---|---|
| Multiplexed knockout | Salvia miltiorrhiza | C4H paralogs | 60% RA increase; reduced lignin flux | [7] |
| Base editing (CBE) | Coleus blumei | PAL promoter | 2.1-fold ↑ PAL expression; 80% ↑ RA | [4] |
| CRISPR activation (dCas9-VP64) | Lithospermum erythrorhizon | RAS, CYP98A promoters | 3.2-fold RA increase | [7] |
| Heterologous pathway refactoring | Saccharomyces cerevisiae | 4CL, TAT, HPPR, RAS | 1.8 g/L RA in bioreactors | [5] |
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